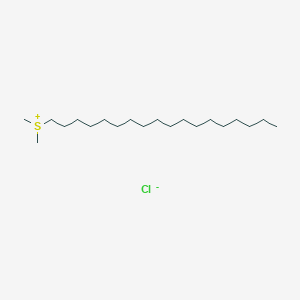

Dimethyl(octadecyl)sulfaniumchloride

Beschreibung

Dimethyl(octadecyl)sulfanium chloride is a quaternary sulfonium compound characterized by a central sulfur atom bonded to two methyl groups, one octadecyl (C18) chain, and a chloride counterion. Its structure imparts significant hydrophobicity due to the long alkyl chain, making it suitable for applications requiring surfactant properties, phase-transfer catalysis, or material modification.

Eigenschaften

IUPAC Name |

dimethyl(octadecyl)sulfanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSVIXNKUKAARM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

The foundational synthesis of dimethyl(octadecyl)sulfaniumchloride involves the reaction of dimethyl sulfide (CH₃)₂S with octadecyl halides (C₁₈H₃₇X, where X = Cl, Br, I). This process follows an Sₙ2 nucleophilic substitution mechanism, where the sulfide’s lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The general reaction is:

$$

\text{(CH₃)₂S + C₁₈H₃₇X → (CH₃)₂(C₁₈H₃₇)S⁺X⁻}

$$

Key variables influencing yield and purity include:

- Halide Reactivity : Octadecyl bromide is preferred over chloride due to its superior leaving-group ability, enhancing reaction kinetics.

- Solvent Polarity : Polar aprotic solvents like acetone or dimethylformamide (DMF) stabilize the transition state, accelerating the reaction.

- Base Addition : Bases such as potassium carbonate neutralize HX byproducts, shifting the equilibrium toward product formation.

Laboratory-Scale Preparation Methods

Reaction Conditions

Optimal laboratory conditions derived from patent literature include:

- Temperature : 40–60°C, balancing reaction rate and side-product formation.

- Molar Ratios : A 1:1.1 ratio of dimethyl sulfide to octadecyl bromide ensures excess sulfide, minimizing di-alkylation byproducts.

- Time : 6–12 hours under reflux, achieving >85% conversion.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 20.7 | 88 | 95 |

| Methanol | 32.7 | 78 | 90 |

| DMF | 36.7 | 92 | 97 |

| Diethyl Ether | 4.3 | 45 | 82 |

Purification Techniques

Post-synthesis purification involves:

Industrial-Scale Production

Process Optimization

Industrial methods prioritize scalability and cost-efficiency:

- Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing batch times by 40% compared to batch reactors.

- Solvent Recycling : Glycol ethers or mineral oils are reused across multiple batches, lowering production costs.

- Catalyst-Free Systems : Avoiding bases like NaOH simplifies waste management, though it requires precise stoichiometry.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Volume | 0.5–5 L | 500–5000 L |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Yield | 85–90% | 92–95% |

| Purity | 95–99% | 98–99.5% |

Characterization and Quality Control

Structural Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group back to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly used.

Major Products Formed

Oxidation: Sulfoxides (C20H43SO) or sulfones (C20H43SO2).

Reduction: Dimethyl(octadecyl)sulfide (C20H43S).

Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between compounds in different phases.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare dimethyl(octadecyl)sulfanium chloride with analogous sulfonium and ammonium compounds, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Sulfonium and Related Compounds

Alkyl Chain Length and Hydrophobicity

- Dimethyl(octadecyl)sulfanium chloride (C18) exhibits higher hydrophobicity compared to 5-dimethyl sulfoniopentyl sulfanium (C5), making the former more effective in non-polar environments (e.g., asphalt modification ). Longer alkyl chains enhance micelle formation in surfactants, whereas shorter chains reduce steric hindrance, favoring solubility in polar solvents .

- Octadecyl dimethyl benzyl ammonium chloride (a structurally analogous ammonium salt) shares the C18 chain but replaces sulfur with nitrogen. Ammonium analogs are more widely used in commercial surfactants due to lower synthesis costs and established efficacy in fabric softeners .

Substituent Groups and Reactivity

- Dimethyl(phenyl)sulfanium perfluorobutanesulfonate incorporates a phenyl group and a fluorinated counterion, enhancing thermal stability and lipophobicity. Such properties are critical in high-performance applications like ionic liquids for electronics .

- The phenylethyl-oxo group in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide introduces polar and aromatic interactions, enabling its use in single-crystal X-ray studies .

Counterion Effects

- Chloride (Cl⁻) and bromide (Br⁻) counterions influence solubility and lattice energy. Bromide salts often exhibit higher melting points due to stronger ionic interactions, as seen in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide .

- Perfluorobutanesulfonate (PFBS⁻) in dimethyl(phenyl)sulfanium perfluorobutanesulfonate improves electrochemical stability, making it suitable for advanced materials .

Functional Group Modifications

- The carboxyethyl group in 2-carboxyethyl(dimethyl)sulfanium chloride introduces zwitterionic character, enabling water solubility and biological compatibility. This contrasts with the purely hydrophobic octadecyl chain in the target compound .

Biologische Aktivität

Dimethyl(octadecyl)sulfaniumchloride, also known as a sulfonium salt, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a long hydrophobic octadecyl chain, which is attached to a sulfur atom bonded to two methyl groups, along with a chloride ion. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C20H43ClS

- IUPAC Name : Dimethyl(octadecyl)sulfanium chloride

- Physical State : Typically appears as a white solid or powder.

The compound's structure allows it to exhibit amphiphilic properties, making it suitable for various applications in biochemistry and materials science.

This compound interacts with biological membranes due to its hydrophobic octadecyl chain. This interaction can alter membrane fluidity and permeability, which is crucial for cellular functions. The sulfonium group may engage with various cellular components, influencing biochemical pathways such as:

- Membrane Integrity : By integrating into lipid bilayers, it may stabilize or disrupt membrane structures.

- Cell Signaling : Potential modulation of signaling pathways through interaction with membrane proteins.

Biological Applications

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.

- Drug Delivery Systems : Its ability to modify membrane characteristics could be leveraged in drug delivery applications, enhancing the bioavailability of therapeutic agents.

- Surfactant Applications : Due to its amphiphilic nature, it can function as a surfactant in various formulations, improving solubility and stability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Study on Membrane Interaction : Research indicates that the compound can integrate into phospholipid bilayers, potentially leading to increased permeability for certain solutes .

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Phase-Transfer Catalysis : In organic synthesis, it has been shown to effectively facilitate reactions between immiscible phases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other sulfonium salts and quaternary ammonium compounds:

| Property | This compound | Other Sulfonium Salts | Quaternary Ammonium Compounds |

|---|---|---|---|

| Hydrophobic Chain | Yes | Varies | Yes |

| Antimicrobial Activity | Moderate | Varies | High |

| Phase-Transfer Catalysis | Yes | Limited | Common |

| Membrane Interaction Potential | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.